molecular formula C20H22N2O3 B11940768 (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone CAS No. 301538-66-9

(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone

Cat. No.: B11940768
CAS No.: 301538-66-9
M. Wt: 338.4 g/mol
InChI Key: VAYCWHCKDRBOJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone typically involves multi-step organic reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminopropoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

301538-66-9

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

(3-amino-1-benzofuran-2-yl)-[4-[3-(dimethylamino)propoxy]phenyl]methanone

InChI

InChI=1S/C20H22N2O3/c1-22(2)12-5-13-24-15-10-8-14(9-11-15)19(23)20-18(21)16-6-3-4-7-17(16)25-20/h3-4,6-11H,5,12-13,21H2,1-2H3

InChI Key

VAYCWHCKDRBOJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N

Origin of Product

United States

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